molecular formula C18H22ClNO2 B2512204 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 896847-45-3

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2512204
CAS No.: 896847-45-3
M. Wt: 319.83
InChI Key: MFBJDZHOGWNGIV-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine at position 6, methyl groups at positions 5 and 7, and a 4-methylpiperidin-1-ylmethyl moiety at position 4. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where coumarin derivatives are known to exhibit activity, such as monoamine oxidases (MAOs) or aldose reductase .

Properties

IUPAC Name

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-11-4-6-20(7-5-11)10-14-9-16(21)22-15-8-12(2)18(19)13(3)17(14)15/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBJDZHOGWNGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and methyl substituents. The final step involves the attachment of the 4-methylpiperidin-1-ylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that chromene derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.

  • Case Study : A study published in Molecules reported that several chromene derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like cisplatin in lung cancer cell lines (SK-LU-1) and prostate cancer cells (PC-3) .

Antifungal Properties

Chromenes have also been investigated for their antifungal properties, particularly against Candida species. The compound's structure suggests potential interactions with fungal cytochrome P450 enzymes, which are vital for fungal growth and survival.

  • Case Study : In vitro tests indicated that derivatives of chromenes had minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal medication . This suggests that the compound could be developed as an alternative or adjunctive therapy for fungal infections.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its interaction with cytochrome P450 enzymes is particularly noteworthy as it could lead to significant implications in drug metabolism and toxicity profiles.

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substitutions: Piperidine vs. Piperazine

A critical distinction lies in the heterocyclic substituent at position 4. For example:

  • Y041-3856 (5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) replaces the piperidine ring with a piperazine group . Piperazine contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single nitrogen in piperidine. This alters pharmacokinetic properties: piperazine derivatives generally exhibit higher aqueous solubility but reduced membrane permeability compared to piperidine analogs.

Halogenation and Alkyl Group Variations

  • 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one () introduces a hydroxy group at position 7, enabling hydrogen bonding with biological targets. However, the target compound’s chloro and methyl groups favor lipophilicity, which may improve blood-brain barrier penetration for neurological applications .
  • Compound 2 from (7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one) features a benzyl-piperidine moiety and methoxy group.

Physicochemical and Structural Analysis

Crystallographic and Computational Tools

  • SHELX () and Mercury CSD () are pivotal for resolving crystal structures and analyzing packing motifs. For instance, piperidine-containing coumarins often adopt twisted conformations due to steric clashes between the heterocycle and chromenone core, as seen in related structures .
  • LogP and Solubility : The target compound’s logP is estimated to be higher than piperazine analogs (e.g., Y041-3856, logP ~2.1) due to reduced polarity from the piperidine group. This may favor CNS penetration but limit aqueous solubility .

Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Heterocycle Notable Properties/Activities Reference
Target Compound 6-Cl, 5,7-diCH₃, 4-(4-methylpiperidin) Piperidine High lipophilicity, CNS potential -
Y041-3856 5,7-diCH₃, 4-(4-methylpiperazine) Piperazine Enhanced solubility, aldose inhibition
6-Chloro-7-hydroxy-4-methyl-8-(4-methylpiperidin) 6-Cl, 7-OH, 8-(4-methylpiperidin) Piperidine Hydrogen bonding, antimicrobial
Compound 2 () 3,4-diCH₃, 7-(benzylpiperidine) Piperidine Dual MAO-B/AChE inhibition

Biological Activity

6-Chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H20ClN3O2\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{2}

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, a similar compound demonstrated potent antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BSW48010G2/M arrest
6-Chloro...A549TBDTBD

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. In vitro studies have shown that they can inhibit pro-inflammatory cytokines and reduce inflammatory markers in various models. This suggests that this compound may possess similar effects, potentially making it useful in treating inflammatory diseases .

The biological activity of coumarins often involves multiple pathways:

  • Cell Cycle Arrest : Coumarins can induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : They promote apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.
  • Antioxidant Activity : Many coumarin derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Study on Anticancer Activity

In a study examining structurally similar coumarin compounds, researchers synthesized several derivatives and evaluated their anticancer activity using MTT assays. The results indicated that certain modifications at the C-4 position significantly enhanced biological potency against cancer cell lines .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of coumarin derivatives in a rat model of arthritis. The compounds demonstrated significant reductions in inflammation markers and improved clinical scores compared to control groups .

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